Methyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound, in particular, is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate typically involves the reaction of 4-bromobenzyl chloride with piperidine-4-carboxylic acid methyl ester. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene to achieve the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The piperidine ring can be oxidized to form piperidinones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Substituted piperidine derivatives.
Oxidation: Piperidinone derivatives.
Reduction: Piperidine alcohol derivatives.
Scientific Research Applications
Methyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various drugs, including antitubercular agents and kinase inhibitors.
Biological Studies: It is used in the study of receptor-ligand interactions and the development of new therapeutic agents.
Organic Synthesis: It is employed as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in the active sites of enzymes, while the piperidine ring can form hydrogen bonds and electrostatic interactions with amino acid residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: Lacks the bromophenyl group, making it less versatile in terms of chemical reactivity.
4-Bromobenzyl piperidine: Similar structure but lacks the ester group, affecting its solubility and reactivity.
Uniqueness
Methyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate is unique due to the presence of both the bromophenyl and ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds .
Properties
IUPAC Name |
methyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-18-14(17)12-6-8-16(9-7-12)10-11-2-4-13(15)5-3-11/h2-5,12H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEHPLQMKPWLTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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